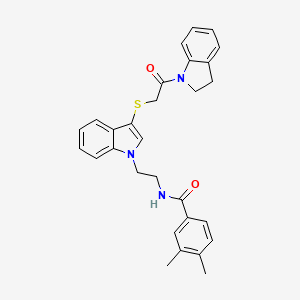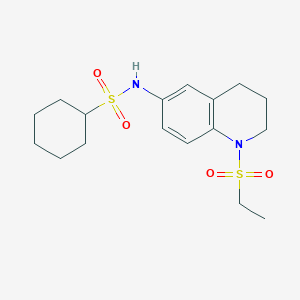
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Catalytic Applications
Catalysis in Synthesis of Polyhydroquinoline Derivatives : A study by Goli-Jolodar et al. introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst exhibited excellent yield and reusability, highlighting its efficiency in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthesis of Aza-heterocycles
Preparation of Aza-heterocycles : Padwa et al. detailed a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides as a method to prepare aza-heterocycles. This methodology provides a versatile approach to generating complex heterocyclic structures, useful in medicinal chemistry and drug development (Padwa, Heidelbaugh, Kuethe, McClure, & Wang, 2002).
Potency and Selectivity in Biochemical Inhibition
Inhibitors of Phenylethanolamine N-methyltransferase : Grunewald, Romero, and Criscione synthesized and evaluated N-substituted aminosulfonyl-tetrahydroisoquinolines for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and selectivity. Compounds demonstrated significant potency and selectivity, suggesting potential therapeutic applications in conditions influenced by PNMT activity (Grunewald, Romero, & Criscione, 2005).
Anticancer Potential
Oxidative Stress-Inducing Anticancer Agents : Madácsi et al. synthesized a library of piperidine ring-fused aromatic sulfonamides, inducing oxidative stress and cytotoxic effects in various cancer cell lines. This study opens avenues for the development of new anticancer agents targeting oxidative stress pathways (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling, & Puskás, 2013).
Synthetic Methodologies
Cascade Synthesis of Dihydroquinolin-2(1H)-ones : Zhu et al. established a cascade three-component halosulfonylation of 1,7-enynes for the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones. This process highlights the compound's role in facilitating complex synthetic pathways leading to functionalized heterocycles (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).
Mecanismo De Acción
Target of Action
The compound belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities . Sulfonamides primarily target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting the aforementioned enzymes . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This inhibition disrupts the normal functioning of these enzymes, leading to the therapeutic effects of the drug .
Pharmacokinetics
They are also known to be excreted by the kidneys . These properties contribute to the drug’s bioavailability and its ability to reach its target sites in the body .
Result of Action
The inhibition of the target enzymes leads to a range of effects at the molecular and cellular levels. For instance, the disruption of folic acid synthesis in bacteria can lead to their death, providing the drug’s antibacterial effects . Similarly, the reduction in intraocular pressure can alleviate the symptoms of glaucoma .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. Furthermore, when used in large doses, sulfonamides may cause strong allergic reactions . Therefore, the dosage and administration of these drugs need to be carefully managed to maximize their efficacy and minimize potential side effects .
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h10-11,13,16,18H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVWVFRIZITOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2926849.png)
![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)
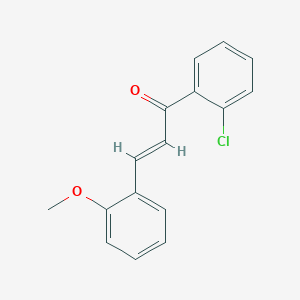

![N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2926854.png)
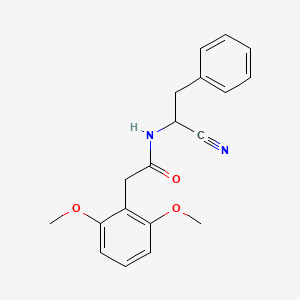
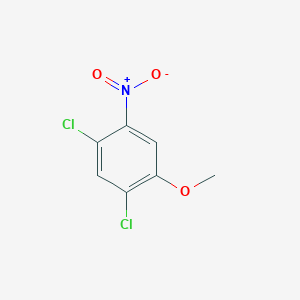
![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)
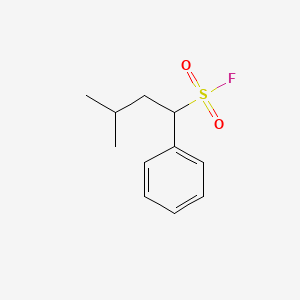

![N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide](/img/structure/B2926865.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2926868.png)
